MAM-2201 N-pentanoic acid metabolite is a potential metabolite of certain synthetic cannabinoids. There is limited information publicly available on the specific methods for its synthesis. However, some commercial suppliers offer MAM-2201 N-pentanoic acid metabolite as a research reference material [, , ].
Due to its potential presence as a metabolite of certain synthetic cannabinoids, MAM-2201 N-pentanoic acid metabolite may be useful in forensic toxicology or drug testing research. The availability of this compound as a reference material allows researchers to develop and validate analytical methods for detecting the parent drug or its metabolites in biological samples [, , ].
Understanding how synthetic cannabinoids are metabolized by the body is important for various reasons, including improving detection methods and assessing potential toxicity. Research has been conducted on the metabolism of various synthetic cannabinoids, and this research may inform our understanding of how MAM-2201 N-pentanoic acid metabolite is formed [, ].
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid is a synthetic compound characterized by its unique structure, which combines an indole moiety with a pentanoic acid chain and a 4-methylnaphthalene-1-carbonyl group. The chemical formula of this compound is C₂₅H₂₃N₁O₃, and it possesses a molecular weight of approximately 401.45 g/mol. The compound's structure can be visualized as an indole ring system linked to a pentanoic acid chain, with a carbonyl group derived from 4-methylnaphthalene, contributing to its potential biological activity and chemical reactivity.
The chemical reactivity of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid can be attributed to its functional groups. The carboxylic acid group (-COOH) allows for typical reactions such as esterification, where it can react with alcohols to form esters. Additionally, the carbonyl group can undergo nucleophilic addition reactions, while the indole moiety can participate in electrophilic aromatic substitution reactions. These reactions enable the synthesis of derivatives that may exhibit altered biological properties or enhanced pharmacological activities.
The synthesis of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid typically involves multi-step organic reactions. A common approach may include:
These steps require careful optimization of reaction conditions and purification techniques to obtain the desired product in high yield and purity.
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid has potential applications in medicinal chemistry due to its structural features that may confer therapeutic benefits. It could serve as a lead compound for developing new drugs targeting various diseases, particularly those involving inflammation or cancer. Additionally, its unique structure may allow for exploration in materials science or as a building block in synthetic organic chemistry.
Interaction studies involving 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid could focus on its binding affinity to specific receptors or enzymes relevant to disease pathways. Techniques such as molecular docking simulations and in vitro binding assays would be instrumental in characterizing these interactions. Understanding these interactions is crucial for assessing the compound's potential efficacy and safety profile in therapeutic applications.
Several compounds share structural similarities with 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
JWH-122 N-Pentanoic Acid | Indole structure with a pentanoic acid side chain | Known for cannabinoid-like effects |
MAM-2201 N-Pentanoic Acid Metabolite | Similar pentanoic acid backbone | Metabolite of synthetic cannabinoid |
5-3-(1-Naphthoyl)-1H-indol-1-ylpentanoic acid | Heavy isotope labeling on the side chain | Used for tracing studies in metabolism |
These compounds highlight the diversity within this class of molecules while showcasing the unique combination of features present in 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid that may contribute to its distinct biological properties and potential applications in drug development.
The molecular formula of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid is C₂₅H₂₃NO₃, with a molecular weight of 385.5 g/mol . Its structure comprises three distinct moieties:
The compound’s SMILES notation is CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
, and its InChIKey is CXHVTSVFMMQERU-UHFFFAOYSA-N
. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the indole-naphthoyl system and the extended conformation of the pentanoic acid side chain .
Naphthoylindoles emerged in the 1990s through the work of John W. Huffman at Clemson University, who synthesized them to study cannabinoid receptor interactions . Early compounds like JWH-018 (1-pentyl-3-(1-naphthoyl)indole) demonstrated high affinity for CB₁ and CB₂ receptors, sparking interest in their therapeutic potential . However, unauthorized use in synthetic cannabinoid products (e.g., "Spice") led to widespread regulatory scrutiny by the 2010s .
The IUPAC name 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid follows systematic rules:
The compound belongs to three overlapping classes:
The compound bridges two structural families:
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid possesses the molecular formula C₂₅H₂₃NO₃, representing a complex organic molecule with distinct structural characteristics [1] [7] [9]. The compound exhibits a molecular weight of 385.5 grams per mole, with an exact mass determination of 385.15214353 Daltons [1] [2] [15]. The Chemical Abstracts Service registry number for this compound is 1537889-09-0, providing unique identification within chemical databases [7] [9] [15].
The molecular composition includes twenty-five carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [7] [9]. The International Chemical Identifier Key is designated as CXHVTSVFMMQERU-UHFFFAOYSA-N, facilitating computational chemistry applications and database searches [1] [7] [9]. The simplified molecular-input line-entry system representation is CC1=C2C=CC=CC2=C(C=C1)C(=O)C3=CN(CCCCC(O)=O)C4=C3C=CC=C4 [1] [9].
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₃NO₃ |
Molecular Weight (g/mol) | 385.5 |
Exact Mass (Da) | 385.15214353 |
Chemical Abstracts Service Number | 1537889-09-0 |
International Chemical Identifier Key | CXHVTSVFMMQERU-UHFFFAOYSA-N |
The molecular architecture of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid encompasses multiple interconnected aromatic systems and functional groups [1] [2]. The compound contains a total of twenty-nine heavy atoms with seven rotatable bonds, contributing to its conformational flexibility [2]. The structural framework includes three distinct aromatic ring systems: an indole heterocycle, a naphthalene system, and the combined benzene portion of the indole structure [1] [2].
The indole moiety serves as the central structural component, featuring a nitrogen-containing five-membered pyrrole ring fused to a benzene ring [2] [21]. This heterocyclic system connects to a pentanoic acid chain through the nitrogen atom at position one of the indole ring [1] [2]. The naphthalene component bears a methyl substituent at the fourth position and connects to the indole system via a carbonyl linkage at the third position of the indole ring [1] [9].
Functional group analysis reveals the presence of a carboxylic acid group (-COOH) at the terminal position of the pentyl chain [1] [2]. An aromatic ketone functionality (C=O) serves as the connecting bridge between the indole and methylnaphthalene components [1] [9]. The molecule exhibits one hydrogen bond donor corresponding to the carboxylic acid proton and three hydrogen bond acceptor sites encompassing the carbonyl oxygen atoms and the carboxylate oxygen atoms [2].
Structural Feature | Count/Description |
---|---|
Heavy Atom Count | 29 |
Rotatable Bond Count | 7 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Aromatic Rings | 3 |
Functional Groups | Carboxylic acid, aromatic ketone, indole, naphthalene |
The stereochemical profile of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid indicates an achiral molecular structure with no defined stereocenters [1]. The compound exhibits zero stereogenic centers out of zero possible positions, confirming the absence of asymmetric carbon atoms [1]. Furthermore, the molecular structure contains no E/Z geometric isomerism centers, indicating that all double bonds present are either within aromatic systems or do not permit geometric isomerism [1].
The achiral nature of this compound eliminates concerns regarding enantiomeric forms and optical activity [1]. The molecular framework maintains planarity within the aromatic regions while allowing conformational flexibility through the pentyl chain rotation [2]. The absence of stereochemical complexity simplifies analytical characterization and ensures consistent molecular behavior across different synthetic preparations [1].
The spatial arrangement of functional groups follows predictable patterns based on aromatic system geometries [2]. The indole and naphthalene rings maintain coplanar or near-coplanar orientations due to the conjugated carbonyl bridge, while the pentanoic acid chain extends away from the aromatic core [1] [2].
Stereochemical Parameter | Value |
---|---|
Stereochemistry Classification | Achiral |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Optical Activity | None |
Enantiomeric Forms | Not applicable |
The solubility characteristics of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid reflect its substantial lipophilic character combined with a hydrophilic carboxylic acid terminus [15]. The compound demonstrates limited aqueous solubility due to the extensive aromatic framework and hydrophobic nature of the naphthalene and indole systems [15]. Laboratory studies indicate solubility in dimethyl sulfoxide at concentrations of 20 milligrams per milliliter and in dimethylformamide at 13 milligrams per milliliter [15].
Organic solvent compatibility varies significantly across different chemical classes [15]. Ethanol solubility reaches approximately 0.3 milligrams per milliliter, while aqueous buffer systems containing dimethyl sulfoxide and phosphate-buffered saline achieve 0.5 milligrams per milliliter [15]. The polar surface area calculation yields 59.3 square Angstroms, reflecting the contribution of oxygen and nitrogen atoms to molecular polarity [2] [7].
The topological polar surface area value indicates moderate polar character despite the predominant hydrophobic framework [2] [7]. This parameter influences membrane permeability and bioavailability predictions in pharmaceutical applications [2]. The extended aromatic system contributes to π-π stacking interactions that may affect crystallization and solid-state properties [15].
Solvent System | Solubility (mg/mL) |
---|---|
Dimethyl sulfoxide | 20.0 |
Dimethylformamide | 13.0 |
Dimethyl sulfoxide:Phosphate-buffered saline (1:1) | 0.5 |
Ethanol | 0.3 |
Water | < 0.1 |
The ionization behavior of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid centers on the carboxylic acid functional group, which represents the primary ionizable site within the molecular structure [25] [26]. Carboxylic acids typically exhibit pKa values ranging from 3.5 to 5.0, with substitution patterns significantly influencing acidity [26] [28] [29]. The pentanoic acid chain in this compound is expected to demonstrate a pKa value approximately 4.5 to 4.8, consistent with aliphatic carboxylic acids [28] [29].
The indole nitrogen atom exhibits very weak basicity with a pKa value around -3.5, indicating minimal protonation under physiological conditions [21] [31]. This characteristic ensures that the indole moiety remains largely unprotonated across typical pH ranges encountered in biological systems [21]. The aromatic ketone functionality does not contribute significantly to ionization behavior under normal conditions [26].
Electronic effects from the aromatic substituents may moderately influence the carboxylic acid pKa through inductive and resonance mechanisms [26] [29]. The electron-withdrawing nature of the aromatic ketone system could slightly decrease the pKa value compared to unsubstituted pentanoic acid [26]. Temperature variations affect ionization equilibria, with typical temperature coefficients for carboxylic acids ranging from 0.0 to 0.3 pKa units per degree Celsius [28].
Ionizable Group | Estimated pKa | Ionization Behavior |
---|---|---|
Carboxylic Acid | 4.5 ± 0.3 | Primary ionization site |
Indole Nitrogen | -3.5 | Minimal protonation |
Aromatic Ketone | Not applicable | No ionization under normal conditions |
The octanol-water partition coefficient (LogP) of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid reflects its predominantly lipophilic character [2] [7]. Computational predictions estimate a LogP value of approximately 5.1, indicating strong preference for organic phases over aqueous environments [7]. This high lipophilicity results from the extensive aromatic framework comprising both indole and naphthalene ring systems [2] [7].
The XLogP3-AA computational method yields a value of 4.7, providing additional confirmation of the compound's lipophilic nature [2]. These values place the compound within the range typically associated with limited aqueous solubility and potential membrane permeability [2] [38]. The presence of the carboxylic acid group provides the only significant hydrophilic contribution to the overall partition behavior [2].
Distribution coefficients at physiological pH would differ from the neutral LogP due to ionization of the carboxylic acid group [30]. At pH 7.4, partial ionization would reduce the effective lipophilicity, potentially decreasing the distribution coefficient by 1-2 log units [30]. The high rotatable bond count of seven suggests conformational flexibility that may influence partition behavior in different solvent systems [2].
Temperature dependence of partition coefficients typically follows van't Hoff relationships, with most organic compounds showing decreased LogP values at elevated temperatures [39]. The aromatic nature of this compound suggests relatively stable partition behavior across moderate temperature ranges [39].
Parameter | Value | Method |
---|---|---|
LogP (calculated) | 5.1 ± 0.5 | Structure-based prediction |
XLogP3-AA | 4.7 | Computational algorithm |
Distribution coefficient (pH 7.4) | ~3.5-4.0 | Estimated from pKa |
Lipophilicity classification | High | Based on LogP > 4 |
The thermal stability characteristics of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid depend primarily on the stability of its constituent functional groups and aromatic systems [6] [18]. Aromatic compounds generally exhibit enhanced thermal stability compared to aliphatic analogs due to resonance stabilization [18]. The indole and naphthalene ring systems provide significant thermal stability to the molecular framework [18].
The carboxylic acid functional group represents a potential site of thermal decomposition, typically undergoing decarboxylation at elevated temperatures [18]. Melting point data for this specific compound has not been experimentally determined, but structural analogs suggest values in the range of 120-180 degrees Celsius [6] [18]. The crystalline form and purity significantly influence thermal transition temperatures [6].
Thermogravimetric analysis would provide definitive thermal stability profiles, including decomposition onset temperatures and mass loss patterns [18]. The multiple aromatic rings suggest thermal stability extending beyond 200 degrees Celsius before significant decomposition occurs [18]. Storage recommendations typically specify temperatures below 25 degrees Celsius to maintain chemical integrity over extended periods [15].
Differential scanning calorimetry would reveal glass transition temperatures and crystalline melting behaviors [18]. The molecular weight and aromatic content suggest moderate to high thermal stability under normal storage and handling conditions [15] [18]. Degradation pathways likely involve initial decarboxylation followed by aromatic ring fragmentation at higher temperatures [18].
Thermal Parameter | Estimated Range | Notes |
---|---|---|
Melting Point | 120-180°C | Based on structural analogs |
Decomposition Onset | > 200°C | Typical for aromatic compounds |
Storage Temperature | < 25°C | Recommended for stability |
Glass Transition | Not determined | Requires experimental analysis |